3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one
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Overview
Description
3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one typically involves the reaction of indole derivatives with ethyl groups and hydroxymethyl groups under specific conditions. One common method involves the use of ethyl iodide and formaldehyde in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl group in the indolin-2-one structure can be reduced to form alcohol derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1,3-bis(hydroxymethyl)indole: Similar structure but lacks the carbonyl group at the 2-position.
1,3-Bis(hydroxymethyl)indolin-2-one: Similar structure but lacks the ethyl group at the 3-position.
3-Ethylindolin-2-one: Similar structure but lacks the hydroxymethyl groups
Uniqueness
3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one is unique due to the presence of both ethyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
3-Ethyl-1,3-bis(hydroxymethyl)indolin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-parasitic effects. This article provides a detailed examination of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of this compound features an indole core, which is known for its diverse biological activities. The presence of hydroxymethyl groups enhances its reactivity and potential interactions with biological targets.
Biological Activities
1. Anti-inflammatory Properties
Research indicates that some derivatives of indole compounds exhibit anti-inflammatory effects by modulating inflammatory pathways. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
2. Antiparasitic Activity
Indole derivatives have been explored for their antiplasmodial activity against malaria-causing parasites such as Plasmodium falciparum. While specific data on this compound is limited, related compounds have demonstrated significant activity with IC50 values in the low micromolar range against various strains of Plasmodium .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Antiparasitic | Inhibition of Plasmodium growth |
Case Study: Antiparasitic Activity
A study involving similar indole derivatives revealed that certain modifications significantly enhanced their antiparasitic properties. For instance, compounds with specific substitutions showed IC50 values as low as 25 nM against resistant strains of P. falciparum, indicating a promising avenue for further research on this compound .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies are crucial for understanding how structural modifications can enhance or diminish biological activity. Preliminary results suggest that the compound may interact favorably with key enzymes involved in inflammatory responses and parasitic survival mechanisms .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-ethyl-1,3-bis(hydroxymethyl)indol-2-one |
InChI |
InChI=1S/C12H15NO3/c1-2-12(7-14)9-5-3-4-6-10(9)13(8-15)11(12)16/h3-6,14-15H,2,7-8H2,1H3 |
InChI Key |
VWJWRVAIYONKCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CO)CO |
Origin of Product |
United States |
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